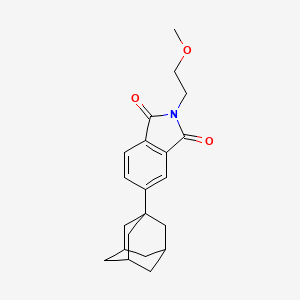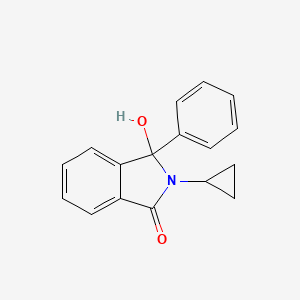![molecular formula C20H17ClN2O2S B4186906 N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4186906.png)
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide
Übersicht
Beschreibung
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CCT-018, is a synthetic compound that belongs to the class of designer drugs known as cathinones. It was first synthesized in 2011 and has gained popularity in the research community due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is thought to be responsible for the analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide.
Biochemical and Physiological Effects:
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, leading to an increase in mood and a reduction in pain and inflammation. Additionally, N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. This reduction in cytokine levels is thought to be responsible for the anti-inflammatory effects of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of pain and inflammation. Additionally, its anxiolytic and antidepressant-like effects make it a potential treatment for anxiety and depression. However, the limitations of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide include its potential for abuse and dependence, as well as its unknown long-term effects on the brain and body.
Zukünftige Richtungen
There are several future directions for research on N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more selective SNRIs that target specific neurotransmitter transporters. Additionally, further studies are needed to determine the long-term effects of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide on the brain and body. Finally, the potential for abuse and dependence of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide should be further investigated to determine its safety for human use.
In conclusion, N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide is a synthetic compound that has gained popularity in the research community due to its potential therapeutic properties. It exhibits potent analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects, making it a promising candidate for the treatment of pain, inflammation, anxiety, and depression. However, further research is needed to determine its safety and efficacy for human use.
Wissenschaftliche Forschungsanwendungen
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-[2-chloro-4-(3-phenylpropanoylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-16-13-15(22-19(24)11-8-14-5-2-1-3-6-14)9-10-17(16)23-20(25)18-7-4-12-26-18/h1-7,9-10,12-13H,8,11H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPOQVGYRIUEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4186823.png)


![methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4186836.png)
![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)
![4-methyl-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B4186857.png)
![2-[(4-bromobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B4186868.png)

![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B4186888.png)
![ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4186890.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4186900.png)
![3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4186909.png)
![1-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4186916.png)
